3-Chloro-N-(3-fluorobenzyl)benzamide
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Overview
Description
3-Chloro-N-(3-fluorobenzyl)benzamide, also known as CF3B, is a synthetic compound that has shown promising results in various scientific research studies. The compound is a potent inhibitor of a specific protein, which plays a crucial role in the development of certain diseases.
Mechanism of Action
3-Chloro-N-(3-fluorobenzyl)benzamide is a potent inhibitor of a specific protein called Hsp90, which plays a crucial role in the folding and stabilization of various client proteins. By inhibiting Hsp90, 3-Chloro-N-(3-fluorobenzyl)benzamide disrupts the function of several oncogenic proteins and leads to the induction of cell death in cancer cells. Additionally, 3-Chloro-N-(3-fluorobenzyl)benzamide has anti-inflammatory and neuroprotective effects, which are also attributed to its inhibition of Hsp90.
Biochemical and Physiological Effects:
3-Chloro-N-(3-fluorobenzyl)benzamide has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. The compound also has anti-inflammatory effects, which have been demonstrated in animal models of inflammatory diseases such as arthritis and colitis. Furthermore, 3-Chloro-N-(3-fluorobenzyl)benzamide has neuroprotective effects, which have been observed in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-Chloro-N-(3-fluorobenzyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for Hsp90 inhibition. The compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, 3-Chloro-N-(3-fluorobenzyl)benzamide has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
3-Chloro-N-(3-fluorobenzyl)benzamide has shown promising results in preclinical studies, and several research groups are currently investigating its efficacy in clinical trials. Some of the future directions for 3-Chloro-N-(3-fluorobenzyl)benzamide research include the identification of novel Hsp90 client proteins and the development of more potent and selective Hsp90 inhibitors. Additionally, 3-Chloro-N-(3-fluorobenzyl)benzamide can be used as a tool compound to study the role of Hsp90 in various diseases and to identify potential therapeutic targets.
Synthesis Methods
The synthesis of 3-Chloro-N-(3-fluorobenzyl)benzamide involves the reaction of 3-fluorobenzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of 3-Chloro-N-(3-fluorobenzyl)benzamide can range from 50% to 80%, depending on the reaction conditions.
Scientific Research Applications
3-Chloro-N-(3-fluorobenzyl)benzamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and several research groups are currently investigating its efficacy in clinical trials.
properties
IUPAC Name |
3-chloro-N-[(3-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-5-2-4-11(8-12)14(18)17-9-10-3-1-6-13(16)7-10/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBZUOSXJDFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(3-fluorobenzyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.